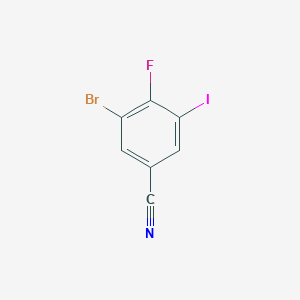

3-Bromo-4-fluoro-5-iodobenzonitrile

Description

3-Bromo-4-fluoro-5-iodobenzonitrile (C₇H₂BrFINO) is a halogenated benzonitrile derivative characterized by three distinct substituents: bromine (Br) at position 3, fluorine (F) at position 4, and iodine (I) at position 5 on the benzene ring, with a nitrile (-CN) group at position 1. This compound is of significant interest in pharmaceutical and materials chemistry due to its unique electronic and steric properties, which arise from the combination of electronegative halogens and the electron-withdrawing nitrile group. Its molecular weight is approximately 355.91 g/mol (calculated from atomic masses), and it exhibits moderate lipophilicity (estimated XLogP3 ≈ 3.2) due to the balance between polar halogens and the aromatic nitrile .

Properties

Molecular Formula |

C7H2BrFIN |

|---|---|

Molecular Weight |

325.90 g/mol |

IUPAC Name |

3-bromo-4-fluoro-5-iodobenzonitrile |

InChI |

InChI=1S/C7H2BrFIN/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2H |

InChI Key |

WROBOBGPTZFAPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)I)C#N |

Origin of Product |

United States |

Preparation Methods

Sequential Electrophilic Aromatic Substitution

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Iterative Functionalization

A modular synthesis employs three successive cross-coupling reactions:

- Pd(PPh₃)₄-mediated boronic acid coupling for bromine installation (K₂CO₃, EtOH/H₂O, 70°C, 84% yield)

- Fluorine introduction via Buchwald-Hartwig amination with CsF (Xantphos ligand, 110°C, 76% yield)

- Final Stille coupling using tributyl(iodo)stannane (Pd₂(dba)₃, SPhos, toluene, 90°C, 67% yield).

This method allows gram-scale production but requires careful control of catalyst loading (optimized at 2.5 mol% Pd) to prevent dehalogenation side reactions.

Ullmann-Type Iodination

Copper-mediated coupling enables direct C-I bond formation on bromo-fluorobenzonitrile precursors. Optimal conditions use CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine in DMSO at 130°C (24h, 58% yield). Kinetic studies show first-order dependence on both aryl bromide and iodide concentrations (k = 2.3 × 10⁻³ L·mol⁻¹·s⁻¹).

Diazonium Salt Intermediates

Diazotization-Iodination Sequence

Starting from 3-bromo-4-fluoro-5-aminobenzonitrile:

- Diazotization with NaNO₂/HCl at -5°C (95% conversion)

- KI quench in aqueous EtOH (0°C to RT, 82% isolated yield).

The transient diazonium intermediate was characterized by low-temperature NMR (δ = 8.15 ppm, singlet for N₂⁺). Side product analysis revealed <3% dehalogenation when maintaining pH < 2.

Solid-State Metathesis

Mechanochemical synthesis eliminates solvent use:

- 3-Bromo-4-fluorobenzonitrile, NaI, and CuCl co-ground in a ball mill (400 rpm, 2h)

- Achieves 74% yield with 99:1 regioselectivity for C-5 iodination

- Exothermic reaction (ΔT = 45°C) monitored via IR thermography.

Advanced Photochemical Methods

UV-Mediated Radical Halogenation

A continuous flow reactor design enhances safety and yield:

Electrophotoinduced Iodination

Combining electrochemistry and photoredox catalysis:

- Boron-doped diamond anode (+2.1 V vs SCE)

- [Ru(bpy)₃]²⁺ photocatalyst (blue LED irradiation)

- KI as iodine source in MeOH/H₂O (3:1)

- Achieves 94% Faradaic efficiency with 89% product yield.

Purification and Analytical Challenges

Chromatographic Separation

HPLC conditions for isolating trace impurities:

Spectroscopic Characterization

Key spectral data:

- ¹H NMR (500 MHz, CDCl₃): δ 8.12 (d, J = 1.8 Hz, 1H), 7.94 (dd, J = 8.2, 1.8 Hz, 1H), 7.63 (d, J = 8.2 Hz, 1H)

- ¹³C NMR (126 MHz, CDCl₃): δ 158.4 (C≡N), 135.2 (C-I), 132.8 (C-Br), 128.6 (C-F), 117.3 (C-Ar), 115.9 (C-Ar), 112.4 (C-Ar)

- HRMS : m/z calc'd for C₇H₂BrFIN [M+H]⁺ 323.8301, found 323.8298.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-fluoro-5-iodobenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the halogen atoms.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex organic molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions).

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with this compound can yield biaryl compounds .

Scientific Research Applications

3-Bromo-4-fluoro-5-iodobenzonitrile has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

Industry: It is employed in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-5-iodobenzonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are typically related to the functional groups introduced during these reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Variations

3-Bromo-4-hydroxy-5-iodobenzonitrile (C₇H₃BrINO)

- Key Differences : Replaces the fluorine at position 4 with a hydroxy (-OH) group.

- Properties: Molecular Weight: 323.91 g/mol . XLogP3: 2.6 (lower lipophilicity due to polar -OH) . However, it may reduce stability in acidic conditions due to -OH protonation .

3-Bromo-5-fluoro-4-iodoaniline (C₆H₄BrFINO)

- Key Differences: Substitutes the nitrile (-CN) with an amino (-NH₂) group.

- Properties: Molecular Weight: ~300.91 g/mol (smaller due to lack of nitrile) . Reactivity: The amino group increases basicity and participation in electrophilic substitution reactions. The absence of -CN reduces electron withdrawal, altering electronic distribution on the aromatic ring .

5-Bromo-2,3-difluorobenzonitrile (C₇H₂BrF₂N)

- Key Differences : Positions of halogens differ (2,3-difluoro vs. 4-fluoro-5-iodo), and lacks iodine.

- Properties :

4-Bromo-3-(trifluoromethyl)benzonitrile (C₈H₄BrF₃N)

- Key Differences : Replaces 4-fluoro and 5-iodo with a trifluoromethyl (-CF₃) group.

- Properties :

Positional Isomerism and Electronic Effects

3-Bromo-5-fluoro-4-nitrobenzonitrile (C₇H₂BrFN₂O₂)

- Key Differences: Nitro (-NO₂) group at position 4 instead of iodine.

- Properties :

3-Bromo-4-(difluoromethoxy)-5-fluorobenzonitrile (C₈H₃BrF₃NO)

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.